molecular formula C8H15N3O5S B10776775 S-{(3R,5R)-5-[(S)-amino(carboxy)methyl]isoxazolidin-3-yl}-L-cysteine

S-{(3R,5R)-5-[(S)-amino(carboxy)methyl]isoxazolidin-3-yl}-L-cysteine

Katalognummer: B10776775
Molekulargewicht: 265.29 g/mol
InChI-Schlüssel: YLODKYYPRFTBNK-CEZCPVKQSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

S-{(3R,5R)-5-[(S)-amino(carboxy)methyl]isoxazolidin-3-yl}-L-cysteine: is a complex organic compound featuring a unique isoxazolidine ring structure bonded to an L-cysteine moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of S-{(3R,5R)-5-[(S)-amino(carboxy)methyl]isoxazolidin-3-yl}-L-cysteine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Isoxazolidine Ring: This step often involves a [3+2] cycloaddition reaction between a nitrone and an alkene. The reaction conditions usually require a solvent such as dichloromethane and a catalyst like copper(I) iodide.

    Introduction of the L-Cysteine Moiety: The isoxazolidine intermediate is then coupled with L-cysteine using peptide coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

For industrial-scale production, the process is optimized for yield and purity. This often involves:

    Continuous Flow Chemistry: Utilizing continuous flow reactors to maintain precise control over reaction conditions, improving efficiency and scalability.

    Purification Techniques: Employing high-performance liquid chromatography (HPLC) and crystallization methods to ensure high purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom of the cysteine moiety, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the isoxazolidine ring, potentially opening it to form linear amines.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Using alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

    Sulfoxides and Sulfones: From oxidation reactions.

    Amines: From reduction reactions.

    N-Substituted Derivatives: From substitution reactions.

Wissenschaftliche Forschungsanwendungen

Chemistry

    Synthesis of Chiral Auxiliaries: The compound’s chiral centers make it valuable in asymmetric synthesis, serving as a chiral auxiliary or ligand in catalytic reactions.

Biology

    Enzyme Inhibition Studies: It can be used to study the inhibition of enzymes that interact with cysteine residues, providing insights into enzyme mechanisms and potential drug targets.

Medicine

    Drug Development: Its unique structure is explored for developing new drugs, particularly those targeting oxidative stress and inflammation.

Industry

    Biocatalysis: The compound can be used in biocatalytic processes, leveraging its chiral properties to produce enantiomerically pure substances.

Wirkmechanismus

The mechanism by which S-{(3R,5R)-5-[(S)-amino(carboxy)methyl]isoxazolidin-3-yl}-L-cysteine exerts its effects involves interactions with biological molecules, particularly proteins. The cysteine moiety can form covalent bonds with thiol groups in proteins, potentially altering their function. This interaction can modulate enzyme activity, signal transduction pathways, and cellular redox states.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    S-{(3R,5R)-5-[(S)-amino(carboxy)methyl]isoxazolidin-3-yl}-D-cysteine: The D-isomer of the compound, which may exhibit different biological activities due to stereochemistry.

    Isoxazolidine Derivatives: Compounds with similar isoxazolidine rings but different substituents, used in various chemical and biological applications.

Uniqueness

S-{(3R,5R)-5-[(S)-amino(carboxy)methyl]isoxazolidin-3-yl}-L-cysteine stands out due to its specific stereochemistry and the presence of both an isoxazolidine ring and an L-cysteine moiety. This combination imparts unique chemical reactivity and biological activity, making it a versatile compound for research and industrial applications.

Eigenschaften

Molekularformel

C8H15N3O5S

Molekulargewicht

265.29 g/mol

IUPAC-Name

(2R)-2-amino-3-[[(3R)-5-[(S)-amino(carboxy)methyl]-1,2-oxazolidin-3-yl]sulfanyl]propanoic acid

InChI

InChI=1S/C8H15N3O5S/c9-3(7(12)13)2-17-5-1-4(16-11-5)6(10)8(14)15/h3-6,11H,1-2,9-10H2,(H,12,13)(H,14,15)/t3-,4?,5+,6-/m0/s1

InChI-Schlüssel

YLODKYYPRFTBNK-CEZCPVKQSA-N

Isomerische SMILES

C1[C@H](NOC1[C@@H](C(=O)O)N)SC[C@@H](C(=O)O)N

Kanonische SMILES

C1C(ONC1SCC(C(=O)O)N)C(C(=O)O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.